molecular formula C13H11NO2 B6366619 5-(4-Acetylphenyl)-2-hydroxypyridine, 95% CAS No. 1111109-35-3

5-(4-Acetylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366619
CAS RN: 1111109-35-3
M. Wt: 213.23 g/mol
InChI Key: HXDMLRSNCQPWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Acetylphenyl)-2-hydroxypyridine, 95% (5-AP-2-HP) is a widely used chemical compound with a wide range of applications in scientific research and laboratory experiments. The compound is a white, crystalline solid with a molecular weight of 176.2 g/mol and a melting point of 229-231 °C. It is soluble in water and ethanol, and insoluble in most organic solvents. 5-AP-2-HP is a versatile compound that is used in a variety of scientific research applications, including biochemical and physiological effects, synthesis methods, and mechanisms of action.

Scientific Research Applications

5-(4-Acetylphenyl)-2-hydroxypyridine, 95% is a versatile compound that is used in a variety of scientific research applications. It is used as a substrate for the synthesis of various compounds, such as 5-(4-Acetylphenyl)-2-hydroxypyridine, 95% esters, which are used in the synthesis of drugs and pesticides. 5-(4-Acetylphenyl)-2-hydroxypyridine, 95% is also used as a reagent in the synthesis of other compounds, such as 5-(4-Acetylphenyl)-2-hydroxypyridine, 95% derivatives, which are used in the synthesis of antibiotics and anti-inflammatory drugs. In addition, 5-(4-Acetylphenyl)-2-hydroxypyridine, 95% is used as a catalyst in the synthesis of various compounds, such as 5-(4-Acetylphenyl)-2-hydroxypyridine, 95%-N-alkylpyridines, which are used in the synthesis of drugs and pesticides.

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as a proton donor or acceptor, depending on the pH of the solution. At low pH, 5-(4-Acetylphenyl)-2-hydroxypyridine, 95% acts as a proton donor, donating protons to other molecules. At high pH, 5-(4-Acetylphenyl)-2-hydroxypyridine, 95% acts as a proton acceptor, accepting protons from other molecules.
Biochemical and Physiological Effects
5-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. Studies have shown that 5-(4-Acetylphenyl)-2-hydroxypyridine, 95% can act as an antioxidant and can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, 5-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Acetylphenyl)-2-hydroxypyridine, 95% in laboratory experiments include its versatility, its low cost, and its stability. 5-(4-Acetylphenyl)-2-hydroxypyridine, 95% is a stable compound that is not easily degraded or transformed in the presence of light, heat, or other environmental factors. In addition, 5-(4-Acetylphenyl)-2-hydroxypyridine, 95% is a relatively inexpensive compound that is readily available from chemical suppliers.
The main limitation of using 5-(4-Acetylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its potential toxicity. 5-(4-Acetylphenyl)-2-hydroxypyridine, 95% is a potentially toxic compound and should be handled with care. It is important to wear protective clothing and use appropriate safety equipment when handling 5-(4-Acetylphenyl)-2-hydroxypyridine, 95%.

Future Directions

There are a number of potential future directions for research involving 5-(4-Acetylphenyl)-2-hydroxypyridine, 95%. These include further investigation into the biochemical and physiological effects of 5-(4-Acetylphenyl)-2-hydroxypyridine, 95%, as well as the development of new applications for the compound. In addition, further research into the synthesis of 5-(4-Acetylphenyl)-2-hydroxypyridine, 95% derivatives and the development of new synthesis methods for 5-(4-Acetylphenyl)-2-hydroxypyridine, 95% are potential areas of research. Finally, further research into the mechanism of action of 5-(4-Acetylphenyl)-2-hydroxypyridine, 95% and the development of new methods for the analysis of 5-(4-Acetylphenyl)-2-hydroxypyridine, 95% are potential areas of research.

Synthesis Methods

5-(4-Acetylphenyl)-2-hydroxypyridine, 95% is synthesized by a two-step process. The first step involves the reaction of 4-acetylphenol with 2-hydroxy-5-methylpyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the intermediate product 4-(2-hydroxy-5-methylpyridin-3-yl)-4-acetylphenol. The second step involves the reaction of the intermediate product with sodium hydroxide or potassium hydroxide to produce 5-(4-Acetylphenyl)-2-hydroxypyridine, 95%.

properties

IUPAC Name

5-(4-acetylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9(15)10-2-4-11(5-3-10)12-6-7-13(16)14-8-12/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDMLRSNCQPWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682742
Record name 5-(4-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Acetylphenyl)-2-hydroxypyridine

CAS RN

1111109-35-3
Record name 5-(4-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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